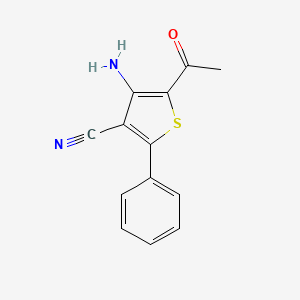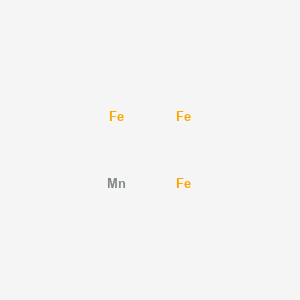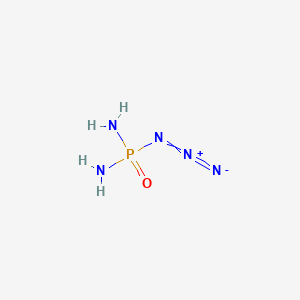
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole is a complex organic compound characterized by its unique structure, which includes three phenyl groups and two trifluoromethyl groups attached to a dihydropyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate dicarbonyl compound with an amine under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce various dihydropyrrole derivatives. Substitution reactions can lead to a wide range of substituted phenyl and trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Medicinal Chemistry: It is investigated for its potential biological activities and as a lead compound for drug development.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mecanismo De Acción
The mechanism of action of 1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,5-Triphenyl-2,5-dihydro-1h-pyrrole: Lacks the trifluoromethyl groups, leading to different chemical properties and reactivity.
3,4-Diphenyl-2,5-dihydro-1h-pyrrole: Contains fewer phenyl groups, affecting its stability and reactivity.
1,2,5-Triphenyl-3,4-dimethyl-2,5-dihydro-1h-pyrrole: Substitution of trifluoromethyl groups with methyl groups results in different electronic and steric effects.
Uniqueness
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole is unique due to the presence of both phenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
13175-04-7 |
|---|---|
Fórmula molecular |
C24H17F6N |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
1,2,5-triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C24H17F6N/c25-23(26,27)19-20(24(28,29)30)22(17-12-6-2-7-13-17)31(18-14-8-3-9-15-18)21(19)16-10-4-1-5-11-16/h1-15,21-22H |
Clave InChI |
PWRUXRHISUYUSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=C(C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


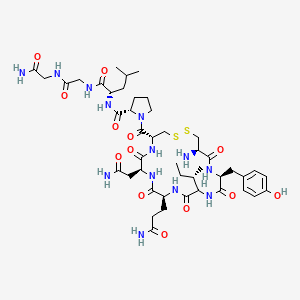

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
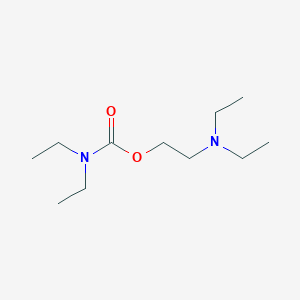
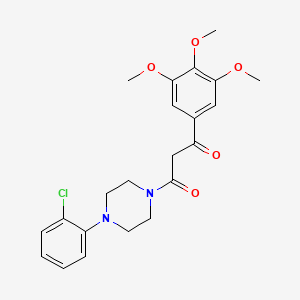
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
